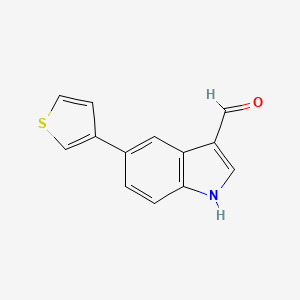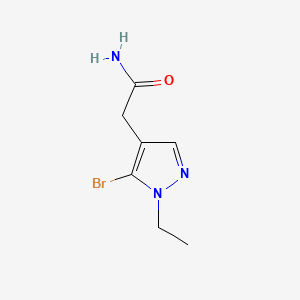![molecular formula C10H10BrNO B13920557 5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13920557.png)
5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Bromo-3’H-spiro[azetidine-3,1’-isobenzofuran] is an organic compound with the molecular formula C15H18BrNO3 It is characterized by a spiro structure, which means that two rings share a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-3’H-spiro[azetidine-3,1’-isobenzofuran] can be achieved through a multi-step process:
Preparation of Brominated Intermediate: The initial step involves the reaction of bromochlorobutane with tert-butyl alcohol to form brominated tert-butyl butanol.
Formation of Azetidine Ring: The brominated intermediate is then reacted with cyanophenol to produce 3-bromo-5,5-di-tert-butoxymethyl-γ-valerolactone.
Spiro Compound Formation: Finally, the valerolactone derivative is reacted with diethyl terephthalate to yield 5’-Bromo-3’H-spiro[azetidine-3,1’-isobenzofuran].
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5’-Bromo-3’H-spiro[azetidine-3,1’-isobenzofuran] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide, cyano, or thiol derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
5’-Bromo-3’H-spiro[azetidine-3,1’-isobenzofuran] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly those with spiro structures.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5’-Bromo-3’H-spiro[azetidine-3,1’-isobenzofuran] involves its interaction with specific molecular targets. The bromine atom and the spiro structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 5’-bromo-3’H-spiro[azetidine-3,1’-benzofuran]-1-carboxylate
- 5’-Bromo-spiro[azetidine-3,1’(3’H)-isobenzofuran]-1-carboxylic acid, 1,1-dimethylethyl ester
Uniqueness
5’-Bromo-3’H-spiro[azetidine-3,1’-isobenzofuran] is unique due to its specific spiro structure and the presence of a bromine atom, which imparts distinct chemical properties.
Propiedades
IUPAC Name |
6-bromospiro[1H-2-benzofuran-3,3'-azetidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-1-2-9-7(3-8)4-13-10(9)5-12-6-10/h1-3,12H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDGCRBZHFMLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C3(O1)CNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
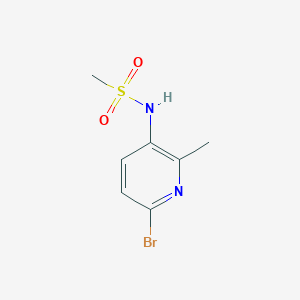
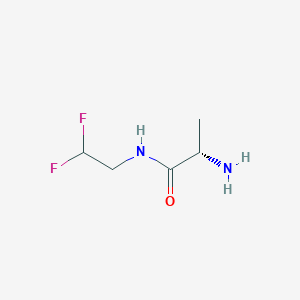
![N-[3-(3-methyl-4-nitrophenoxy)propyl]urea](/img/structure/B13920482.png)
![3-[3-(Acetylamino)phenoxy]propanoic acid](/img/structure/B13920498.png)

![3-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B13920503.png)
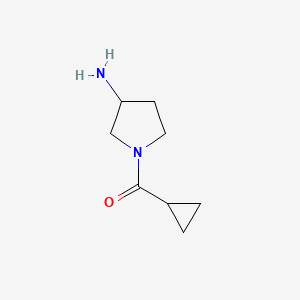
![(1S,4aS,6R,7R,7aS)-6-(3-hydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B13920509.png)
![3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13920519.png)
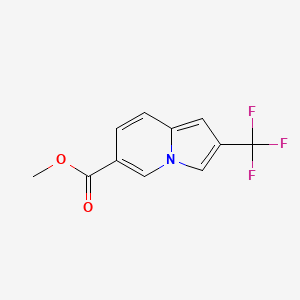
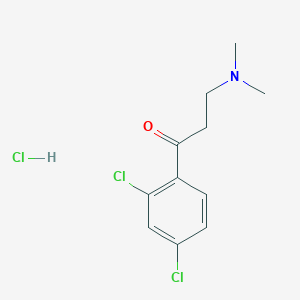
![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
